2-(3-Chlorophenyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorophenyl)phenol is an organic compound that belongs to the class of chlorophenols. Chlorophenols are a group of chemicals where one or more hydrogen atoms on the benzene ring of phenol are replaced by chlorine atoms. These compounds are known for their strong, medicinal taste and smell, and are commonly used as pesticides, herbicides, and disinfectants .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3-Chlorophenyl)phenol can be synthesized through various methods. One common method involves the electrophilic halogenation of phenol with chlorine. This process typically requires a catalyst and controlled reaction conditions to ensure selective chlorination at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of unwanted by-products. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to achieve optimal results .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield various hydroxy derivatives .
Scientific Research Applications
2-(3-Chlorophenyl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its antimicrobial properties and potential use as a disinfectant.
Medicine: Investigated for its potential therapeutic effects, including its use as an antiseptic.
Industry: Used in the production of pesticides, herbicides, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)phenol involves its interaction with cellular components. It is known to uncouple oxidative phosphorylation, which disrupts the production of ATP in cells. This leads to cell death, making it effective as an antimicrobial agent. The strength of this effect is related to the degree of chlorination, with higher chlorination leading to stronger uncoupling effects .
Comparison with Similar Compounds
2-(3-Chlorophenyl)phenol can be compared with other chlorophenols, such as:
- 2-Chlorophenol
- 3-Chlorophenol
- 4-Chlorophenol
- 2,4-Dichlorophenol
- 2,6-Dichlorophenol
These compounds share similar chemical properties but differ in their specific applications and effects. For example, 2,4-Dichlorophenol is commonly used as an intermediate in the production of herbicides, while this compound is more commonly used for its antimicrobial properties .
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable tool in scientific research and industrial processes.
Properties
IUPAC Name |
2-(3-chlorophenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h1-8,14H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBKYECEAHDLBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602527 |
Source
|
Record name | 3'-Chloro[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40602527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
249291-09-6 |
Source
|
Record name | 3'-Chloro[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40602527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.